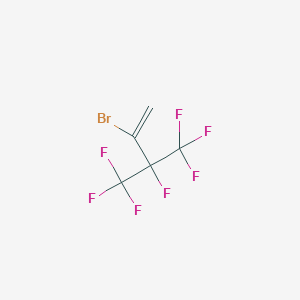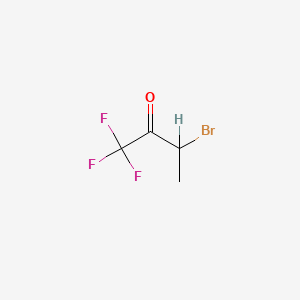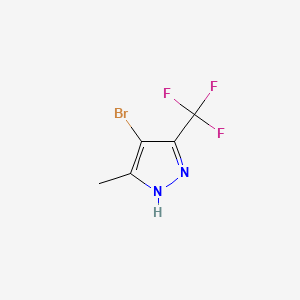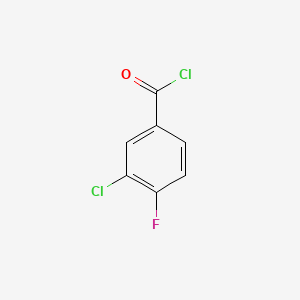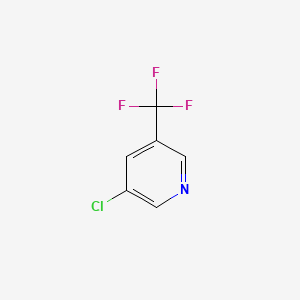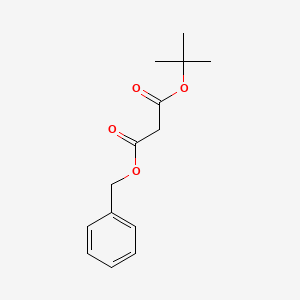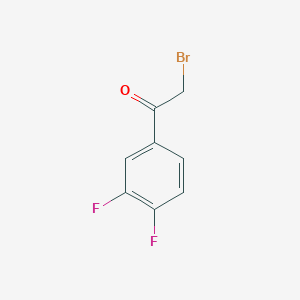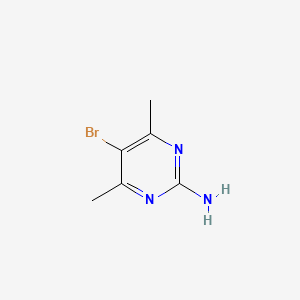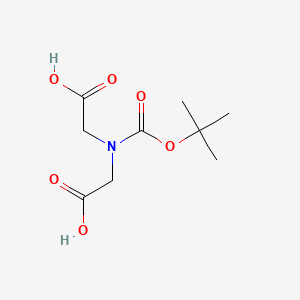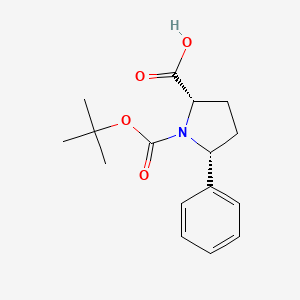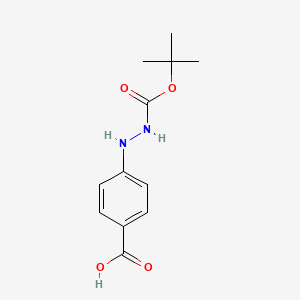
(2-Hydroxypyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antioxidant Properties
(2-Hydroxypyridin-3-yl)(phenyl)methanone derivatives have been studied for their antimicrobial and antioxidant properties. For instance, derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone have shown significant antibacterial activity and free radical scavenging activity, supported by docking studies (S. Rashmi et al., 2014). Additionally, other derivatives like (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones synthesized under various conditions have also been explored for antibacterial and antifungal activities (D. Ashok et al., 2017).
DNA Binding and Photocleavage Studies
The DNA binding and photocleavage properties of certain this compound derivatives have been investigated, particularly in the context of Ru(II) complexes. These studies suggest that such complexes can intercalate into DNA and exhibit effective DNA-cleaving activity upon irradiation (L. Tan et al., 2009).
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their protein tyrosine kinase inhibitory activity. Some of these derivatives displayed promising activity, comparable or even superior to genistein, a known positive reference compound, indicating potential applications in targeting specific protein kinases (Feilang Zheng et al., 2011).
Herbicidal Activity
Aryl-naphthyl methanone derivatives, including some that may be structurally related to this compound, have been designed and synthesized for potential use as herbicides, specifically targeting 4-Hydroxyphenylpyruvate dioxygenase (HPPD). Some of these compounds exhibited promising herbicidal activity, suggesting potential agricultural applications (Ying Fu et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways within the cell .
Biochemical Pathways
These include pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase . The downstream effects of these interactions can lead to changes in cellular function and overall health.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Hydroxypyridin-3-yl)(phenyl)methanone. For instance, the presence of water has been shown to participate in the reaction of similar compounds, offering oxygen for the process with a palladium catalyst . This suggests that environmental conditions, such as the presence of water and certain catalysts, can influence the action of the compound.
properties
IUPAC Name |
3-benzoyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11(9-5-2-1-3-6-9)10-7-4-8-13-12(10)15/h1-8H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQPRKPXBSYRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355810 |
Source


|
| Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27039-12-9 |
Source


|
| Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


